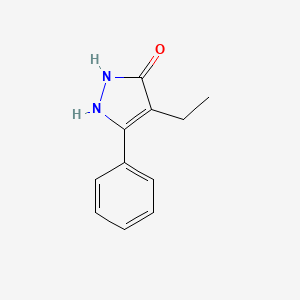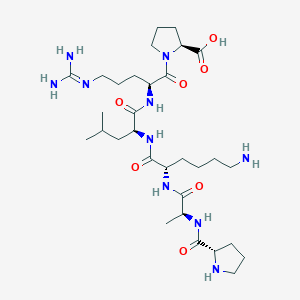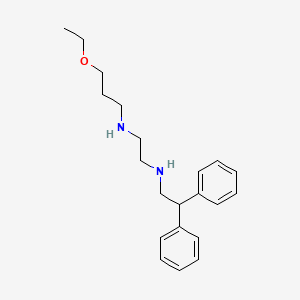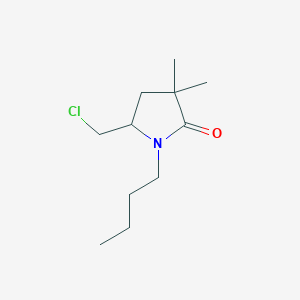
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona es un compuesto heterocíclico con la fórmula molecular C11H12N2O y un peso molecular de 188.231 g/mol . Este compuesto pertenece a la familia de las pirazolonas, que es conocida por sus diversas actividades biológicas y farmacológicas. La estructura de la 4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona consiste en un anillo de pirazolona sustituido con un grupo etilo en la posición 4 y un grupo fenilo en la posición 5.
Métodos De Preparación
La síntesis de la 4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación del acetoacetato de etilo con fenilhidrazina en condiciones ácidas, seguido de la ciclación para formar el anillo de pirazolona . La reacción generalmente procede de la siguiente manera:
Condensación: El acetoacetato de etilo reacciona con fenilhidrazina en presencia de un catalizador ácido para formar una hidrazona intermedia.
Ciclación: El intermedio se somete a ciclación para formar el anillo de pirazolona.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
La 4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de dihidropirazol.
Sustitución: Los grupos fenilo y etilo pueden sufrir reacciones de sustitución con varios electrófilos y nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
La 4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto exhibe varias actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer y los trastornos neurodegenerativos.
Mecanismo De Acción
El mecanismo de acción de la 4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir las enzimas involucradas en los procesos inflamatorios, lo que lleva a una reducción de la inflamación. También puede interactuar con receptores celulares para modular las vías de señalización, lo que resulta en varios efectos farmacológicos .
Comparación Con Compuestos Similares
La 4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona se puede comparar con otros compuestos similares, como:
3-Metil-1-fenil-2-pirazolin-5-ona: Este compuesto tiene una estructura de pirazolona similar, pero con un grupo metilo en la posición 3 en lugar de un grupo etilo en la posición 4.
1-Fenil-3-metilpirazolona: Otro derivado de pirazolona con un grupo fenilo en la posición 1 y un grupo metilo en la posición 3.
La singularidad de la 4-Etil-5-fenil-1,2-dihidro-3H-pirazol-3-ona radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
642462-43-9 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
4-ethyl-5-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H12N2O/c1-2-9-10(12-13-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14) |
Clave InChI |
XFXRDORYFDNBQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NNC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)


![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)



![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)


